

AZD2098: A Comparative Analysis of Cross-Species Reactivity at the CCR4 Receptor

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For Immediate Release

This guide provides a comprehensive comparison of the cross-species reactivity of **AZD2098**, a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4), across human, rat, and mouse. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical and translational research involving CCR4 antagonism.

Summary of Cross-Species Reactivity

AZD2098 demonstrates high affinity for the CCR4 receptor across all three species tested: human, rat, and mouse. The binding affinity, expressed as pIC50, indicates a potent inhibitory activity with comparable values across the different species. This suggests that **AZD2098** is a valuable tool for preclinical in vivo studies in rat and mouse models, with a strong potential for translation to human applications.

Quantitative Data Comparison

The following table summarizes the in vitro binding affinity of **AZD2098** for the CCR4 receptor in human, rat, and mouse. The data is presented as pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value corresponds to a greater binding affinity.



Species	Target	pIC50
Human	hCCR4	7.8
Rat	rCCR4	8.0
Mouse	mCCR4	8.0

Experimental Protocols

The cross-species reactivity of **AZD2098** was determined using a whole-cell radioligand binding assay. This method measures the ability of a test compound to displace a radiolabeled ligand from its receptor on the surface of intact cells.

Radioligand Binding Assay Protocol (Representative)

- 1. Cell Culture and Membrane Preparation:
- Chinese Hamster Ovary (CHO) cells stably expressing either human, rat, or mouse CCR4 are cultured to 80-90% confluency.
- Cells are harvested and washed with phosphate-buffered saline (PBS).
- Cell pellets are resuspended in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenized.
- The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
- The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- The membrane pellet is resuspended in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, and 0.5% BSA).
- 2. Binding Assay:
- The binding assay is performed in a 96-well plate format.
- To each well, the following are added in order:

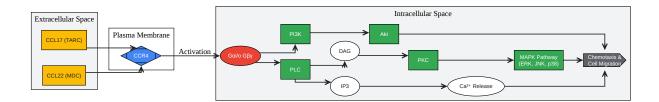


- 50 μL of assay buffer with or without increasing concentrations of AZD2098.
- 50 μL of a fixed concentration of a radiolabeled CCR4 ligand (e.g., [125]-CCL22).
- 100 μL of the prepared cell membrane suspension.
- Non-specific binding is determined in the presence of a high concentration of an unlabeled CCR4 ligand.
- The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
- 3. Separation of Bound and Free Ligand:
- The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
- The filters are washed multiple times with ice-cold wash buffer to remove any nonspecifically bound radioligand.
- 4. Detection and Data Analysis:
- The radioactivity retained on the filters is measured using a scintillation counter.
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The IC50 value for AZD2098 is determined by plotting the percentage of specific binding against the logarithm of the AZD2098 concentration and fitting the data to a sigmoidal doseresponse curve.
- The pIC50 is then calculated as the negative logarithm of the IC50 value.

Visualizations CCR4 Signaling Pathway



The following diagram illustrates the canonical signaling pathway of the CCR4 receptor upon binding of its chemokine ligands, CCL17 and CCL22. Activation of CCR4 leads to the engagement of G-proteins and subsequent downstream signaling cascades that play a crucial role in T-cell migration and immune responses.



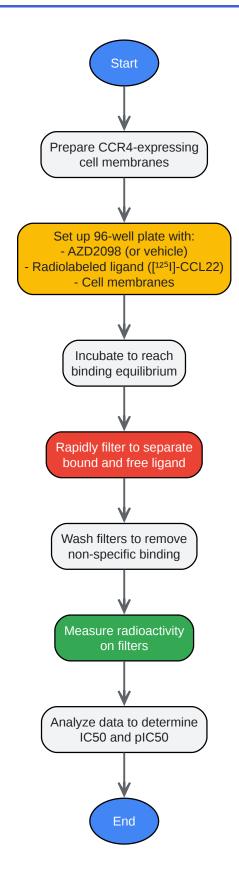
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Caption: CCR4 signaling cascade upon ligand binding.

Experimental Workflow: Radioligand Binding Assay

This diagram outlines the key steps involved in the competitive radioligand binding assay used to determine the binding affinity of **AZD2098** for the CCR4 receptor.





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Caption: Workflow for CCR4 radioligand binding assay.



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